molecular formula C14H12F3N5O2S B2629032 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1421515-23-2

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2629032
CAS No.: 1421515-23-2
M. Wt: 371.34
InChI Key: BYOKZLPQXDXDKY-UHFFFAOYSA-N
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Description

IUPAC Name Deconstruction

The systematic name follows IUPAC rules for polycyclic systems and substituent prioritization:

  • Parent structure : Benzo[d]thiazole-2-carboxamide (benzothiazole ring system with a carboxamide group at position 2).
  • Substituent : N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl).
    • Core triazole : 4,5-Dihydro-1H-1,2,4-triazole (partially saturated triazole ring).
    • Substituents on triazole :
      • Methyl group at position 4.
      • Oxo group at position 5.
      • Trifluoromethyl group at position 3.
    • Ethyl linker : Connects the triazole’s nitrogen (position 1) to the carboxamide nitrogen.

Functional Group Analysis

Functional Group Position Role in Reactivity
Benzothiazole Core scaffold Aromaticity and π-stacking interactions .
Carboxamide Position 2 of benzothiazole Hydrogen bonding and dipole interactions .
1,2,4-Triazole Substituent Chelation potential and metabolic stability .
Trifluoromethyl Position 3 of triazole Electron-withdrawing effects and lipophilicity .
Oxo group Position 5 of triazole Hydrogen bond acceptor and tautomerism .

The ethyl linker introduces conformational flexibility, enabling optimal spatial alignment between the benzothiazole and triazole moieties .

X-ray Crystallographic Characterization of Molecular Geometry

Key Structural Features

Hypothetical X-ray data (inferred from related triazole-benzothiazole hybrids ):

Parameter Value
Bond Lengths
C=O (carboxamide) 1.23 Å
C-N (triazole) 1.34–1.38 Å
C-S (benzothiazole) 1.69 Å
Bond Angles
N-C-N (triazole) 126.5°
S-C-N (benzothiazole) 118.2°
Dihedral Angles
Benzothiazole-triazole plane 15.7°

The trifluoromethyl group adopts a staggered conformation to minimize steric hindrance, while the triazole’s partial saturation (4,5-dihydro) introduces a puckered geometry. The carboxamide group lies coplanar with the benzothiazole ring, facilitating intramolecular resonance .

Comparative Analysis with Related 1,2,4-Triazole-Benzothiazole Hybrid Derivatives

Structural and Electronic Comparisons

Compound Key Structural Differences Physicochemical Impact
N-(2-(4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide Trifluoromethyl at triazole position 3 Enhanced metabolic stability and lipophilicity .
4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide Amino group at position 4 Increased polarity and hydrogen bonding capacity.
Piperidinothiazole carboxylamido-benzimidazoles Piperidine ring substitution Altered kinase inhibition profiles due to steric effects.
1,2,3-Triazole-based benzothiazoles Triazole regiochemistry Reduced planarity and altered π-π stacking.

Electronic Effects

  • The trifluoromethyl group in the target compound lowers the triazole’s electron density, reducing susceptibility to oxidative degradation compared to methyl-substituted analogs .
  • The ethyl linker’s flexibility allows adaptive binding in enzyme pockets, unlike rigid aromatic linkers in related derivatives .

Properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O2S/c1-21-12(14(15,16)17)20-22(13(21)24)7-6-18-10(23)11-19-8-4-2-3-5-9(8)25-11/h2-5H,6-7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOKZLPQXDXDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=NC3=CC=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound’s biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring and a triazole moiety, which are known for their significant biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets. Its molecular formula is C13H12F3N5O2SC_{13}H_{12}F_3N_5O_2S with a molecular weight of approximately 367.33 g/mol.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains, including drug-resistant organisms. The presence of the trifluoromethyl group may further enhance this activity by increasing the compound's hydrophobicity, allowing better membrane penetration .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Studies have demonstrated that modifications in the thiazole and triazole structures can lead to significant cytotoxic activity against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against different cancer types .

The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. For example, triazole derivatives have been identified as potent inhibitors of certain enzymes involved in cellular processes such as proliferation and apoptosis. Molecular dynamics simulations suggest that these compounds primarily interact through hydrophobic contacts with their targets .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Triazole Ring : The initial step often includes the reaction of suitable precursors to form the triazole structure.
  • Coupling Reaction : The synthesized triazole is then coupled with a benzo[d]thiazole derivative to form the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the resulting compound.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that both the thiazole and triazole moieties are crucial for biological activity. Modifications at specific positions on these rings can significantly alter potency. For instance:

  • Substituents on the Thiazole Ring : Methyl or halogen substitutions can enhance activity against certain cancer cell lines.
  • Triazole Variants : Different substituents on the triazole ring influence antibacterial efficacy and selectivity against specific pathogens .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Anticancer Activity : A study highlighted a series of thiazole derivatives showing promising results against A431 and Jurkat cell lines with IC50 values lower than standard treatments like doxorubicin .
  • Antimicrobial Efficacy : Another investigation demonstrated that triazolo-thiadiazoles exhibited potent activity against Gram-positive bacteria, outperforming standard antibiotics like ampicillin .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it significant in pharmaceutical research:

Antimicrobial Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide has been evaluated for its antimicrobial properties against various pathogens. Studies indicate promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, related compounds have shown efficacy in inhibiting bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Research highlights the compound's potential as an anticancer agent. Its mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7), suggesting its role in developing novel anticancer therapies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally similar to this compound. Results indicated that modifications in the thiazole structure significantly impacted activity levels against specific bacterial strains.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole-containing compounds. The study utilized molecular docking techniques to predict binding affinities with cancer-related targets. Compounds similar to this compound exhibited strong interactions with receptors involved in cell proliferation pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Molecular Formula Key Substituents Biological Activity (IC₅₀, µg/mL) Reference
Target Compound C₁₄H₁₃F₃N₆O₂S -CF₃, 4-methyl-5-oxo-triazolone, benzo[d]thiazole-2-carboxamide Not reported -
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] C₂₀H₁₄F₂N₄O₂S₂ (X = H) -SO₂-C₆H₄-X, -CF₂Ph, 1,2,4-triazole-thione Anticancer (HepG-2: IC₅₀ ~1.6–2.0)
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide [3a] C₁₀H₈N₄OS₂ Thiadiazole-thione, phenylcarboxamide Not reported
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide [3] C₁₈H₁₅N₅OS₂ Thiazole-methyl, phenylhydrazinecarbothioamide HepG-2: IC₅₀ = 1.61 ± 1.92
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide [35] C₂₈H₂₀F₃N₃O₅S -CF₃O, cyclopropanecarboxamide, thiazole Not reported

Key Observations:

Triazole vs. Thiadiazole Cores: The target compound’s 1,2,4-triazolone ring (with a -CF₃ substituent) contrasts with thiadiazole-thiones (e.g., compound [3a]), which lack the oxo group but retain sulfur-based reactivity. Compounds [7–9] () demonstrate that triazole-thiones with sulfonyl groups exhibit moderate anticancer activity, suggesting the target’s trifluoromethyl group may improve potency due to increased electronegativity and metabolic stability .

Benzothiazole vs. This structural feature is shared with compound [35] (), which incorporates a trifluoromethoxy (-OCF₃) group and shows enhanced lipophilicity .

Substituent Impact on Bioactivity: The -CF₃ group in the target compound is a strong electron-withdrawing substituent, likely improving resistance to oxidative metabolism compared to -Cl or -Br substituents in analogs like [7–9] . Compound [3] () achieves notable cytotoxicity (IC₅₀ = 1.61 µg/mL against HepG-2) via a thiazole-hydrazinecarbothioamide scaffold, suggesting the target’s benzothiazole-carboxamide may offer similar or superior activity if tested .

Spectral and Crystallographic Data

  • IR/NMR Correlations : The absence of νS-H (~2500–2600 cm⁻¹) in the target’s IR spectrum would confirm the thione tautomer, as seen in compounds [7–9] .

Q & A

Q. What are the optimal synthetic routes and conditions for achieving high-purity N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide?

  • Methodological Answer : Key steps include:
  • Reaction Solvents : Ethanol or ethanol-water mixtures are effective for cyclization and recrystallization .
  • Reducing Agents : Sodium borohydride (NaBH₄) under reflux in ethanol improves yield and purity in triazole ring formation .
  • Purification : Recrystallization from ethanol (1:2 ratio) or ethanol/water mixtures yields compounds with >95% purity, as confirmed by HPLC .
  • Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances coupling reactions for trifluoromethyl-containing analogs .

Q. Which spectroscopic and analytical techniques are most reliable for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm trifluoromethyl (-CF₃) peaks at δ ~110-120 ppm (quartet) and benzothiazole protons at δ 7.5-8.5 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1650-1750 cm⁻¹ and triazole C-N vibrations at ~1500 cm⁻¹ .
  • HPLC : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications to the benzothiazole (e.g., halogenation at position 6) or triazole (e.g., methyl to ethyl substitution) moieties to assess antimicrobial or antitumor activity .
  • In Vitro Assays : Use standardized protocols (e.g., broth microdilution for antimicrobial activity against S. aureus and E. coli) with IC₅₀ calculations .
  • Data Correlation : Cross-reference bioactivity data with computational models (e.g., molecular docking against bacterial dihydrofolate reductase) to identify key binding interactions .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent inoculum sizes (e.g., 1×10⁶ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1%) to minimize variability .
  • Structural Verification : Re-analyze conflicting compounds via 1H^1H-NMR to confirm the absence of impurities (e.g., unreacted starting materials) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 1,2,4-triazole-thione derivatives) to identify trends in trifluoromethyl group contributions .

Q. What in silico strategies are effective for predicting metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to assess CYP450 metabolism and P-glycoprotein substrate potential, focusing on the trifluoromethyl group’s impact on lipophilicity (LogP ~2.5-3.5) .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with human serum albumin (HSA) to predict plasma protein binding and half-life .

Data Contradiction Analysis

Q. Why do similar analogs show divergent antimicrobial activity despite identical core structures?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance membrane permeability but may reduce solubility, leading to variable MIC values .
  • Steric Hindrance : Bulky substituents on the benzothiazole ring (e.g., 4-chlorophenyl vs. 4-fluorophenyl) can obstruct target binding, as seen in docking studies .
  • Experimental Artifacts : Confirm purity via LC-MS; trace impurities (e.g., sodium borohydride residues) may inhibit bacterial growth independently .

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